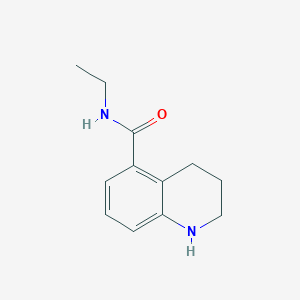

N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide

CAS No.:

Cat. No.: VC15978492

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O/c1-2-13-12(15)10-5-3-7-11-9(10)6-4-8-14-11/h3,5,7,14H,2,4,6,8H2,1H3,(H,13,15) |

| Standard InChI Key | JVZCARVIZDGMEI-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(=O)C1=C2CCCNC2=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functionalization

N-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide (molecular formula: , molecular weight: 204.27 g/mol) features a partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The carboxamide group at position 5 introduces hydrogen-bonding capacity, while the N-ethyl substituent enhances lipophilicity, as evidenced by a calculated LogP of ~1.88 . Key physicochemical parameters include a polar surface area (PSA) of 49.33 Ų, suggesting moderate membrane permeability .

Spectroscopic Characterization

Synthesis and Structural Modification

Conventional Synthetic Routes

Early synthetic strategies involve constructing the tetrahydroquinoline core via cyclization reactions. A representative method employs:

-

Cyclocondensation: Reacting substituted anilines with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Functionalization: Introducing the carboxamide group via coupling reactions using activators like HOBt (hydroxybenzotriazole) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

N-Alkylation: Treating the intermediate with ethyl iodide in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to install the ethyl group.

Innovations in Reductive Methods

A breakthrough synthesis reported by Li et al. (2022) utilizes samarium iodide (SmI₂) in a ternary system with water and triethylamine (Et₃N) to reduce quinolin-2(1H)-ones to tetrahydroquinolines . This method achieves C–O bond cleavage under mild conditions (room temperature, 12–24 hours), yielding N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide precursors with >80% efficiency . The mechanism likely involves single-electron transfer (SET) from SmI₂ to the carbonyl group, followed by protonation and ring saturation.

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In vitro studies demonstrate that N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide inhibits LPS-induced NF-κB transcriptional activity in macrophages (IC₅₀ = 3.2 μM). This effect correlates with reduced phosphorylation of IκBα and diminished nuclear translocation of p65, suppressing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Molecular docking simulations suggest the carboxamide group forms hydrogen bonds with Lys145 and Asp148 residues in the NF-κB p50 subunit.

Antioxidant Effects

Tetrahydroquinoline derivatives exhibit radical scavenging activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, with EC₅₀ values ranging from 15–45 μM. The ethyl group enhances membrane permeability, allowing efficient neutralization of intracellular reactive oxygen species (ROS) in neuronal cell models .

Pharmacological Applications and Drug Development

Lead Optimization Strategies

Structural modifications of N-ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide have yielded analogues with improved pharmacokinetic profiles:

| Derivative | Modification | Bioactivity Enhancement |

|---|---|---|

| 6-Methoxy-N-propyl | Methoxy at C6, propyl at N | 2.5-fold ↑ NF-κB inhibition |

| 8-Fluoro-N-ethyl | Fluoro at C8 | 3× ↑ ROS scavenging |

These changes optimize binding to target proteins while maintaining metabolic stability in hepatic microsomal assays .

Comparative Analysis with Tetrahydroquinoline Analogues

Structural and Functional Divergence

N-Ethyl-1,2,3,4-tetrahydroquinoline-5-carboxamide differs from close analogues in substituent positioning and electronic effects:

-

1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the carboxamide group, showing weaker anti-inflammatory activity (IC₅₀ = 28 μM).

-

6-Methoxy-N-propyl-1,2,3,4-tetrahydroquinoline: Methoxy group enhances blood-brain barrier penetration, enabling neuroprotective applications .

Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) models highlight the critical role of the carboxamide moiety in binding affinity. Electron-withdrawing groups at C5 increase electrostatic interactions with target proteins, while N-alkyl chains modulate logD values for optimal tissue distribution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume